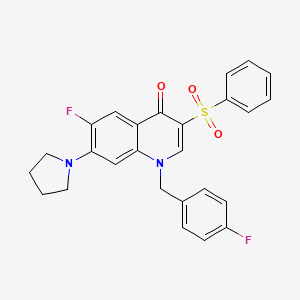
6-fluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C26H22F2N2O3S and its molecular weight is 480.53. The purity is usually 95%.
BenchChem offers high-quality 6-fluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structure-Activity Relationships
Synthetic Approaches
Innovative synthetic methodologies have been developed to produce various fluorine-substituted quinolone derivatives. For instance, the synthesis of bioactive molecules incorporating fluoro-substituted benzothiazoles with sulphonamido quinazolinyl imidazole demonstrates the compound's relevance in biological and pharmacological contexts (Patel et al., 2009). Additionally, the synthesis of fluorine-containing quinoline-2,3-dicarboxylates from reactions involving 3-fluoronitroarenes highlights the compound's versatile synthetic adaptability and potential for generating a wide range of fluorine-incorporated derivatives (Kotovskaya et al., 2009).
Structural and Interaction Studies
The study on C−H···F interactions within the crystal structures of some fluorobenzenes sheds light on the weak acceptor capabilities of the C−F group, which is crucial for understanding the molecular interactions and structural stability of such compounds (Thalladi et al., 1998).
Biological and Pharmacological Screening
Comparative Interaction Studies
Research on the interactions between fluorodihydroquinazolin derivatives and human serum albumin (HSA) using fluorescence spectroscopy provides valuable insights into how these compounds may interact with biological macromolecules. The study reveals that fluorine substitution can significantly affect the binding affinity and interaction dynamics with HSA, indicating the potential biological relevance of such modifications (Wang et al., 2016).
Larvicidal Activity
A study on the synthesis of pyrimidine linked with morpholinophenyl derivatives, including 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine, highlights significant larvicidal activity against third instar larvae. The presence of fluorine and other substituents was found to enhance this biological activity, suggesting the compound's potential use in pest control applications (Gorle et al., 2016).
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-pyrrolidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F2N2O3S/c27-19-10-8-18(9-11-19)16-30-17-25(34(32,33)20-6-2-1-3-7-20)26(31)21-14-22(28)24(15-23(21)30)29-12-4-5-13-29/h1-3,6-11,14-15,17H,4-5,12-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNHIJZFPLVLJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC=C4)CC5=CC=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-butyl-5-(4-fluorophenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2886123.png)

![6-Cyclopentyl-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2886127.png)
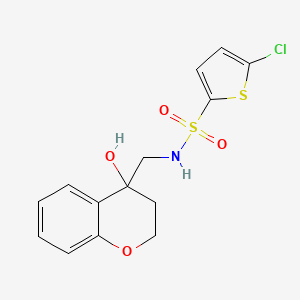
![Methyl 5-({[(4-chlorophenyl)amino]carbonyl}amino)-3-ethoxy-1-benzothiophene-2-carboxylate](/img/structure/B2886131.png)
![6-(3,5-Dimethylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2886132.png)
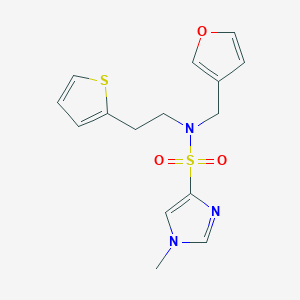
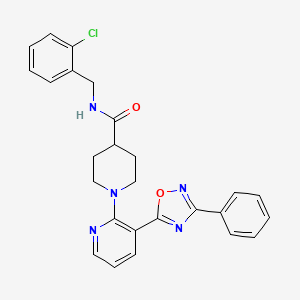
![Imidazo[1,2-a]pyridin-7-amine hydrochloride](/img/structure/B2886136.png)
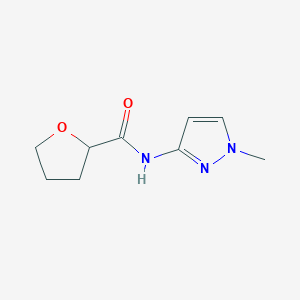
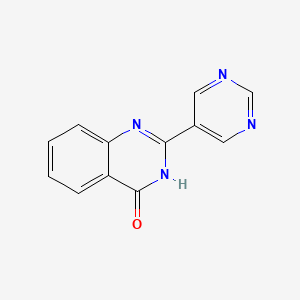
![1-[4-(1-Aminoethyl)piperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanone;hydrochloride](/img/structure/B2886142.png)
![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2886144.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B2886145.png)